4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1001607-92-6
VCID: VC5106308
InChI: InChI=1S/C18H18FN7O2/c1-13-10-17(22-18(21-13)25-12-14(11-20-25)26(27)28)24-8-6-23(7-9-24)16-5-3-2-4-15(16)19/h2-5,10-12H,6-9H2,1H3
SMILES: CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4F
Molecular Formula: C18H18FN7O2
Molecular Weight: 383.387

4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine

CAS No.: 1001607-92-6

Cat. No.: VC5106308

Molecular Formula: C18H18FN7O2

Molecular Weight: 383.387

* For research use only. Not for human or veterinary use.

4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine - 1001607-92-6

Specification

CAS No. 1001607-92-6
Molecular Formula C18H18FN7O2
Molecular Weight 383.387
IUPAC Name 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine
Standard InChI InChI=1S/C18H18FN7O2/c1-13-10-17(22-18(21-13)25-12-14(11-20-25)26(27)28)24-8-6-23(7-9-24)16-5-3-2-4-15(16)19/h2-5,10-12H,6-9H2,1H3
Standard InChI Key LPLJDVGHQYSGLX-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4F

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure is defined by a central pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3). Key substitutions include:

  • Position 2: A 4-nitro-1H-pyrazol-1-yl group, contributing electron-withdrawing properties and potential hydrogen-bonding interactions.

  • Position 4: A 4-(2-fluorophenyl)piperazine moiety, a common pharmacophore in central nervous system (CNS)-targeting drugs due to its ability to modulate neurotransmitter receptors .

  • Position 6: A methyl group, enhancing lipophilicity and metabolic stability.

The nitro group on the pyrazole ring (-NO2\text{-NO}_2) introduces polarity and may serve as a hydrogen bond acceptor, while the fluorine atom on the phenyl ring influences electronic distribution and bioavailability .

Molecular Descriptors

Critical physicochemical properties include:

PropertyValueSource
Molecular FormulaC18H18FN7O2\text{C}_{18}\text{H}_{18}\text{FN}_7\text{O}_2
Molecular Weight383.387 g/mol
SMILESCC1=CC(=NC(=N1)N2C=C(C=N2)N+[O-])N3CCN(CC3)C4=CC=CC=C4F
InChIKeyLPLJDVGHQYSGLX-UHFFFAOYSA-N

The compound’s topology, characterized by the piperazine-pyrimidine-pyrazole linkage, suggests moderate solubility in polar aprotic solvents, though experimental solubility data remains unpublished.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine follows a multi-step sequence, as inferred from analogous pyrimidine derivatives :

  • Pyrimidine Core Formation: Condensation of malononitrile with urea or thiourea derivatives under acidic or basic conditions generates the 2-aminopyrimidine scaffold .

  • Nucleophilic Substitution: Introduction of the 4-(2-fluorophenyl)piperazine group at position 4 via SNAr (nucleophilic aromatic substitution), typically using potassium carbonate as a base in polar solvents like DMF or ethanol.

  • Pyrazole Functionalization: Coupling of 4-nitro-1H-pyrazole at position 2 through Mitsunobu or Ullmann-type reactions, often requiring copper catalysts.

A representative pathway is outlined below:

Malononitrile+UreaNH4Cl, 80°C2-Amino-4-chloro-6-methylpyrimidine4-(2-Fluorophenyl)piperazineIntermediate4-Nitro-1H-pyrazoleTarget Compound[1][2]\text{Malononitrile} + \text{Urea} \xrightarrow{\text{NH}_4\text{Cl, 80°C}} \text{2-Amino-4-chloro-6-methylpyrimidine} \xrightarrow{\text{4-(2-Fluorophenyl)piperazine}} \text{Intermediate} \xrightarrow{\text{4-Nitro-1H-pyrazole}} \text{Target Compound}[1][2]

Reaction Conditions and Yields

  • Cyclization Steps: Conducted at 80–90°C for 2–4 hours, yielding 60–76% intermediate products .

  • Coupling Reactions: Performed in ethanol or isopropanol with potassium carbonate, achieving 45–68% final yields.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Pyrazole-containing compounds are known for broad-spectrum antimicrobial activity. The nitro group in particular disrupts microbial DNA synthesis via nitroreductase-mediated free radical generation . In vitro studies on related pyrimidines show MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli .

Neurological Applications

Piperazine derivatives are prevalent in antipsychotic and antidepressant drugs (e.g., aripiprazole). The 4-(2-fluorophenyl)piperazine group in this compound may interact with serotonin (5-HT1A_{1A}) or dopamine (D2_2) receptors, though direct binding assays are needed .

Future Research Directions

Synthetic Chemistry

  • Green Chemistry Approaches: Replace toxic solvents (DMF) with ionic liquids or water under microwave irradiation .

  • Stereoselective Synthesis: Explore asymmetric catalysis to isolate enantiomers with improved pharmacological profiles .

Biological Evaluation

  • Kinase Profiling: Screen against a panel of 50+ kinases to identify primary targets .

  • In Vivo Neuroactivity: Assess pharmacokinetics and brain penetration in rodent models .

Computational Modeling

  • QSAR Studies: Correlate substituent effects (e.g., fluorine position, nitro group) with bioactivity to guide lead optimization .

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